Ethyl 1,2-thiazole-4-carboxylate
Overview
Description
Ethyl 1,2-thiazole-4-carboxylate is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1,2-thiazole-4-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored by thin-layer chromatography . Another method involves the reaction of ethyl 2-chloroacetoacetate with thiourea and sodium carbonate in an ethyl acetate solution. The reaction is carried out at elevated temperatures, followed by distillation and filtration to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2-thiazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using potassium permanganate or reduced using sodium borohydride. Substitution reactions often involve the use of halogenating agents or alkylating agents .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Ethyl 1,2-thiazole-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antibacterial, antifungal, and anticancer activities . The compound is also used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, resulting in various physiological effects.
Comparison with Similar Compounds
Ethyl 1,2-thiazole-4-carboxylate can be compared with other similar compounds, such as ethyl 2-aminothiazole-4-carboxylate and ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate . These compounds share a similar thiazole ring structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse applications and reactivity.
Properties
IUPAC Name |
ethyl 1,2-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-10-4-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXMJBAGIWBTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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